molecular formula C20H20ClFN2O3 B2940722 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate CAS No. 1351590-30-1

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate

Cat. No.: B2940722
CAS No.: 1351590-30-1
M. Wt: 390.84
InChI Key: GBCQQOPZAJTTKW-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative characterized by a cyclohexyl backbone substituted with a 2-chloro-6-fluorobenzamido group and a phenylcarbamate moiety.

Properties

IUPAC Name

[3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O3/c21-16-10-5-11-17(22)18(16)19(25)23-14-8-4-9-15(12-14)27-20(26)24-13-6-2-1-3-7-13/h1-3,5-7,10-11,14-15H,4,8-9,12H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCQQOPZAJTTKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate typically involves the reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine to form the intermediate 3-(2-Chloro-6-fluorobenzamido)cyclohexylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.

Scientific Research Applications

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through binding to active sites and altering the activity of target proteins.

Comparison with Similar Compounds

Research Findings and Gaps

  • Lipophilicity Trends : Chlorinated analogs (4a–i) exhibit log k values of 2.5–3.5, indicating moderate lipophilicity. The target compound’s fluorine substitution may push log k higher, enhancing blood-brain barrier penetration .
  • Synthetic Challenges : The cyclohexyl backbone and benzamido group in the target compound likely require multi-step synthesis, contrasting with simpler routes for propham .

Biological Activity

3-(2-Chloro-6-fluorobenzamido)cyclohexyl phenylcarbamate, with the CAS number 1351590-30-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive analysis of its biological activity, synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure

The compound is classified as a carbamate and features a cyclohexyl group linked to a phenylcarbamate moiety. Its IUPAC name is [3-[(2-chloro-6-fluorobenzoyl)amino]cyclohexyl] N-phenylcarbamate. The molecular formula is C20H20ClFN2O3C_{20}H_{20}ClFN_2O_3, with a molecular weight of 392.83 g/mol.

Synthesis Methods

The synthesis involves two primary steps:

  • Formation of the Intermediate : Reaction of 2-chloro-6-fluorobenzoyl chloride with cyclohexylamine to yield 3-(2-Chloro-6-fluorobenzamido)cyclohexylamine.
  • Final Product Formation : The intermediate is then reacted with phenyl isocyanate in the presence of organic solvents like dichloromethane and catalysts such as triethylamine to produce the final product.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate biochemical pathways by binding to active sites on target proteins, thus altering their activity. Ongoing research aims to elucidate the precise molecular targets involved.

Pharmacological Properties

Research indicates that this compound may exhibit various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines.
  • Antimicrobial Properties : Investigations into its antibacterial and antifungal activities are ongoing.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anticancer Studies :
    • A study conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
  • Antimicrobial Activity :
    • Research indicated that the compound showed significant inhibition against various bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Enzyme Interaction Studies :
    • Investigations into enzyme kinetics revealed that the compound could effectively inhibit certain target enzymes, which are crucial in metabolic pathways associated with cancer and infectious diseases.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with similar compounds can be beneficial:

Compound NameStructure TypeNotable Activity
2-Chloro-6-fluorobenzaldehydeAldehydeUsed in synthesis of heterocycles
3-Chloro-5-methylphenylcarbamateCarbamateChiral stationary phase for HPLC
Phenyl carbamateCarbamateGeneral use in organic synthesis

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